
5-Fluoro-1H-indole-2-carbaldehyde
Overview
Description
5-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1H-indole-2-carbaldehyde is1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Fluoro-1H-indole-2-carbaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 163.15 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Fluoro-1H-indole-2-carbaldehyde, have shown significant antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Anticancer Activity
Indole derivatives have shown significant anticancer activity . The indole nucleus has exhibited many important biological activities including anticancer .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . The indole nucleus has exhibited many important biological activities including antioxidant .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial activity . The indole nucleus has exhibited many important biological activities including antimicrobial .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including 5-Fluoro-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in inherently sustainable multicomponent reactions .
Preparation of Curcumin Derivatives
5-Fluoro-1H-indole-2-carbaldehyde is used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Synthesis of Dibenzylideneacetone Derivatives
5-Fluoro-1H-indole-2-carbaldehyde is used in the stereoselective synthesis of dibenzylideneacetone derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoro-1H-indole-2-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHOCZCQXVPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596970 | |
| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220943-23-7 | |
| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

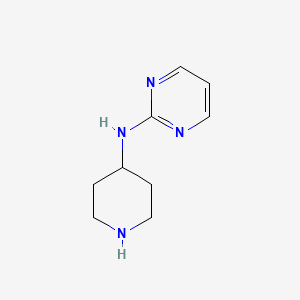
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
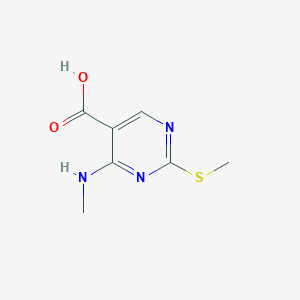
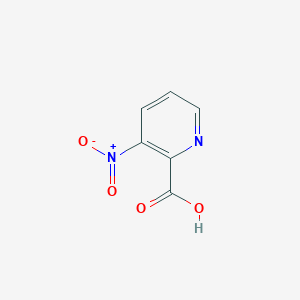
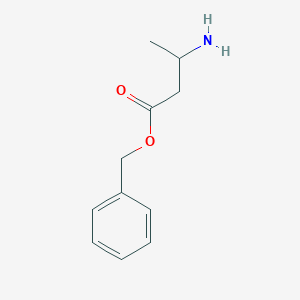


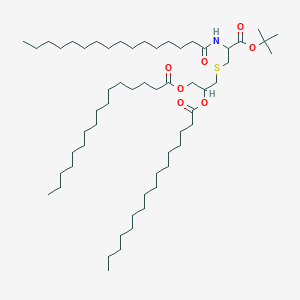
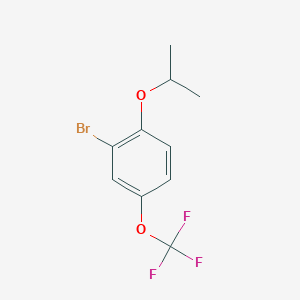

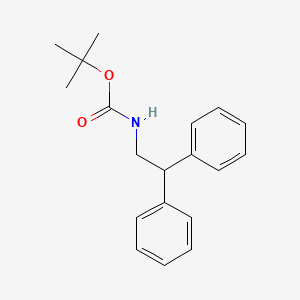

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)
